![molecular formula C11H17N3O3 B7439161 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one](/img/structure/B7439161.png)
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, also known as ADX-71149, is a small molecule drug that has been developed as a potential treatment for various neurological and psychiatric disorders. The compound is a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions.
Mechanism of Action
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one acts as a positive allosteric modulator of mGluR2, which means that it enhances the receptor's response to glutamate by binding to a site on the receptor that is distinct from the glutamate binding site. This leads to a decrease in the release of glutamate, which is believed to contribute to the therapeutic effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one are mainly related to its modulation of mGluR2 activity. By reducing the release of glutamate, the compound may affect various brain functions that are regulated by this neurotransmitter, such as synaptic plasticity, learning, and memory. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been shown to have anxiolytic and antidepressant effects in preclinical models, which may be related to its modulation of mGluR2 activity in specific brain regions.
Advantages and Limitations for Lab Experiments
The main advantage of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one for lab experiments is its specificity for mGluR2, which allows researchers to study the role of this receptor in various brain functions and disorders. However, the compound's complex synthesis route and limited availability may pose some challenges for its use in large-scale experiments. Additionally, the lack of human clinical data on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's safety and efficacy may limit its potential for translation to clinical settings.
Future Directions
There are several potential future directions for research on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, including:
1. Further investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, based on preclinical and clinical data.
2. Development of new analogs and derivatives of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one with improved pharmacokinetic properties and efficacy.
3. Exploration of the molecular mechanisms underlying 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's effects on mGluR2 activity and its downstream signaling pathways.
4. Investigation of the role of mGluR2 in other brain functions and disorders, such as pain, epilepsy, and neurodegeneration.
5. Development of new tools and techniques for studying mGluR2 activity in vivo, such as imaging and electrophysiology methods.
In conclusion, 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one is a small molecule drug that has shown promising results in preclinical models of various neurological and psychiatric disorders. The compound's specificity for mGluR2 and its modulation of glutamate release make it a valuable tool for studying the role of this receptor in brain functions and disorders. Further research is needed to fully understand 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's therapeutic potential and its underlying mechanisms of action.
Synthesis Methods
The synthesis of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one involves a series of chemical reactions that start with the preparation of a key intermediate, 5-chloro-1-(3-nitrophenyl)-1H-pyrazole. This intermediate is then transformed into the final product through a sequence of steps that include reduction, cyclization, and substitution reactions. The overall synthesis route is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The compound has shown promising results in reducing the symptoms of these disorders by modulating the activity of mGluR2, which is known to be dysregulated in many of these conditions. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been tested in human clinical trials, although the results are not yet available.
properties
IUPAC Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9(15)11(16)14-5-4-8-7(6-14)10(12)17-13-8/h9,15H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICWFVECLMKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2=NOC(=C2C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

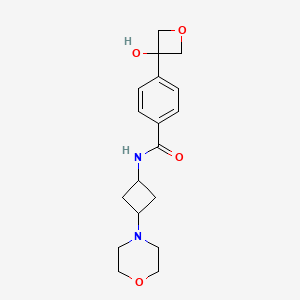

![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)
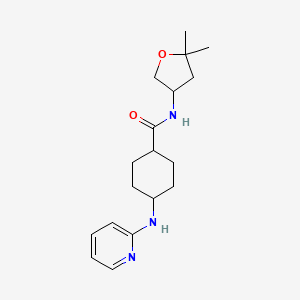
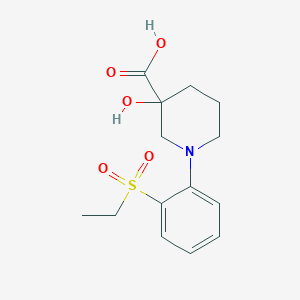
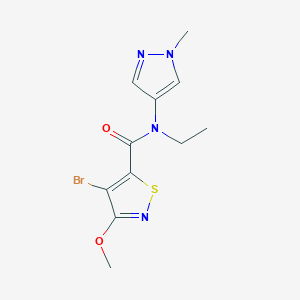
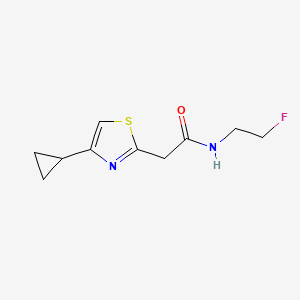

![1-(7,7-Dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)-2-(1,2-thiazol-3-yloxy)ethanone](/img/structure/B7439132.png)
![2-pyridin-4-yl-N-(2-pyrimidin-5-ylethyl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7439140.png)
![N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine](/img/structure/B7439147.png)
![N-[1-(4-hydroxy-1-methylpyrazol-3-yl)ethyl]-1,2-thiazole-3-carboxamide](/img/structure/B7439153.png)

![(1S,3R)-2,2-difluoro-3-methyl-N-[1-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439170.png)